molecular formula C22H30N6O B608046 Samuraciclib CAS No. 1805833-75-3

Samuraciclib

Numéro de catalogue B608046
Numéro CAS: 1805833-75-3
Poids moléculaire: 394.523
Clé InChI: YCVGLKWJKIKVBI-MJGOQNOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Samuraciclib (CT7001) is a potent, selective, ATP-competitive, and orally active CDK7 inhibitor . It displays selectivity over CDK1, CDK2, CDK5, and CDK9 . Samuraciclib inhibits the growth of breast cancer cell lines .


Molecular Structure Analysis

Samuraciclib has a molecular formula of C22H30N6O . Its molecular weight is 394.51 . The exact molecular structure can be found in various scientific databases .


Chemical Reactions Analysis

Samuraciclib selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest . It also activates p53, induces apoptosis, and suppresses transcription mediated by full-length and constitutively active AR splice variants .


Physical And Chemical Properties Analysis

Samuraciclib is a small molecule, ATP competitive, selective oral inhibitor of CDK7 . It has a half-life of approximately 75 hours . The maximum tolerated dose is 360 mg once daily .

Applications De Recherche Scientifique

Breast Cancer Treatment

Samuraciclib has shown promising results in the treatment of hormone receptor positive (HR+), HER2- advanced breast cancer (BC) . It has been used in combination with fulvestrant in women previously treated with a CDK4/6 inhibitor . The data from a Phase 1b/2 clinical trial demonstrated encouraging clinical activity and tolerability, supporting further development of the combination .

CDK7 Inhibition

Samuraciclib is an oral and first-in-class inhibitor of CDK7 . CDK7 inhibition is a promising therapeutic strategy in cancer, acting as a regulator of the cell cycle, transcription, and endocrine receptor signaling .

TP53 Pathway Activation

Pre-clinical studies have established that CDK7 inhibition activates the p53 pathway in TP53 wild-type, HR+ breast cancer cells . More importantly, p53 pathway activation by samuraciclib in combination with CDK7 inhibition has been effective in controlling cancer growth .

Treatment for CDK4/6i Resistant HR+, HER2- Advanced Breast Cancer

Samuraciclib has been granted Fast Track designations from the U.S. Food and Drug Administration (FDA) for use in combination with fulvestrant for the treatment of CDK4/6i resistant HR+, HER2- advanced breast cancer .

Treatment for Locally Advanced or Metastatic TNBC

Samuraciclib has also received Fast Track designations from the FDA for use in combination with chemotherapy for the treatment of locally advanced or metastatic TNBC .

Synergy with Selective Estrogen Receptor Degraders (SERDs)

Pre-clinical HR+BC models indicate the potential for synergy when samuraciclib is combined with the Selective Estrogen Receptor Degrader fulvestrant . This combination has demonstrated a median mPFS of 32 weeks .

Mécanisme D'action

Target of Action

Samuraciclib, also known as ICEC0942, is a potent, selective, ATP-competitive and orally active inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a key role in the regulation of the cell cycle and global gene expression . It is necessary for transcription and acts by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (PolII) to enable transcription initiation . CDK7 additionally regulates the activities of a number of transcription factors, including estrogen receptor (ER)-α .

Mode of Action

Samuraciclib selectively engages with CDK7 in cancer cells, causing inhibition of proliferation and cell cycle arrest . It inhibits CDK7 activity in vitro with an IC50 of 41 nM . It displays 45-, 15-, 230- and 30-fold selectivity over CDK1, CDK2, CDK5, and CDK9, respectively .

Biochemical Pathways

The inhibition of CDK7 by Samuraciclib affects several biochemical pathways. It leads to the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor (AR) splice variants . This contributes to its antitumor efficacy in vitro .

Pharmacokinetics

Samuraciclib has good oral bioavailability . The maximum tolerated dose is 360 mg once daily . Pharmacokinetic studies demonstrate dose proportionality (120 mg-480 mg), a half-life of approximately 75 hours, and no interaction with fulvestrant .

Result of Action

The result of Samuraciclib’s action is the inhibition of cell proliferation and induction of cell-cycle arrest in G1 . It reduces the phosphorylation of RNA polymerase II, a substrate of CDK7, in circulating lymphocytes and tumor tissue . In triple negative breast cancer (TNBC) expansion, one partial response (PR) was achieved . In combination with fulvestrant, 3 patients achieved PR .

Action Environment

Active mTOR (mammalian target of rapamycin) signaling promotes Samuraciclib-induced senescence . mTOR inhibition decreases Samuraciclib sensitivity, and increased mTOR-dependent growth signaling correlates with sensitivity in cancer cell lines . This suggests that the efficacy of Samuraciclib can be influenced by the presence of active mTOR signaling in the cancer cell environment .

Safety and Hazards

Common adverse events associated with Samuraciclib include low-grade nausea, vomiting, and diarrhea . At 480 mg once daily, some patients experienced dose-limiting toxicity, including grade 3 diarrhea, grade 3 oral mucositis, and grade 3 vomiting . At 180 mg twice daily, one patient experienced dose-limiting toxicity, grade 4 thrombocytopenia .

Orientations Futures

Clinical activity in triple-negative breast cancer (TNBC) and HR+/HER2-breast cancer post-CDK4/6-inhibitor settings warrants further evaluation . The predictive potential of TP53 status for Samuraciclib in combination with SERD therapy will be prospectively evaluated in multivariate analyses in the future .

Propriétés

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGLKWJKIKVBI-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samuraciclib

CAS RN

1805833-75-3
Record name CT-7001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samuraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMURACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: Samuraciclib is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , ]. CDK7 plays a critical role in both cell cycle progression and gene expression regulation. It activates other cell cycle-related CDKs (like CDK1, 2, 4, and 6) through phosphorylation, and also phosphorylates RNA polymerase II (Pol II), which is essential for transcription initiation [, , , , ].

A: By inhibiting CDK7, Samuraciclib disrupts both the cell cycle and gene expression in cancer cells. This leads to decreased cell proliferation, downregulation of oncogenes like c-Myc, and induction of apoptosis [, , ]. Its effects on estrogen receptor (ER) signaling also make it particularly relevant in hormone-sensitive cancers [, ].

A: Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed important insights into Samuraciclib's binding to CDK7. Key residues within the ATP-binding pocket of CDK7, particularly Asp155, play a crucial role in inhibitor selectivity []. Additionally, the flexibility of the G-rich and activation loops in CDK7 contributes to inhibitor specificity [].

A: Yes, molecular dynamics (MD) simulations have been employed to model Samuraciclib's binding to both CDK7 and CDK2 []. These simulations provide valuable insights into the dynamic interactions between the inhibitor and its target, aiding in the understanding of selectivity and potential resistance mechanisms.

A: While detailed SAR studies haven't been publicly disclosed, the development of Samuraciclib involved screening over a thousand analogues []. This suggests significant efforts were made to optimize its potency, selectivity, and pharmacological properties.

A: Samuraciclib demonstrates significant antitumor activity in both in vitro and in vivo models of breast cancer, including hormone receptor-positive, triple-negative, and patient-derived xenograft (PDX) models [, , , , ]. Notably, it shows efficacy in models of endocrine resistance, where current therapies often fail [].

A: Preclinical studies show that Samuraciclib enhances the activity of hormonal therapies like tamoxifen and fulvestrant in ER-positive breast cancer models [, ]. Combinations with CDK4/6 inhibitors have shown synergy in palbociclib-resistant models []. Research also suggests potential for synergistic combinations with other targeted therapies like PI3K inhibitors [].

A: Samuraciclib has progressed to Phase 2 clinical trials in patients with advanced hormone receptor-positive breast cancer, particularly those who have progressed after CDK4/6 inhibitor therapy [, ]. Trials are also evaluating its combination with fulvestrant and elacestrant (selective estrogen receptor degraders) [, ].

A: Samuraciclib has generally been well-tolerated in clinical trials, with the most common adverse events being gastrointestinal in nature, such as nausea, vomiting, and diarrhea [, , ]. These side effects are often low grade and manageable with standard antiemetic prophylaxis [].

A: Research suggests that patients with no detectable TP53 mutations in circulating tumor DNA (ctDNA) at baseline might derive greater benefit from Samuraciclib therapy [, ]. Additionally, the presence of activating PIK3CA mutations may promote a more sustained response to Samuraciclib []. Monitoring thymidine kinase activity (TKa) as a marker of proliferation may also be informative for predicting and monitoring treatment response [].

A: While clinical resistance to Samuraciclib is still being investigated, preclinical studies suggest that upregulation of ABC transporters may contribute to resistance to CDK7 inhibitors, including Samuraciclib [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.